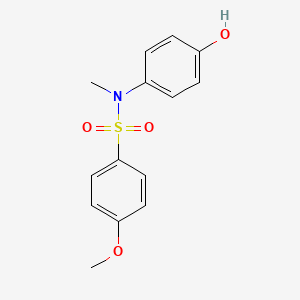![molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1](/img/no-structure.png)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle . The molecule also contains dimethoxyphenyl and phenyl groups, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Scientific Research Applications
Antibacterial Agents
Pyrazole derivatives have been designed and synthesized for their promising antibacterial activity. For instance, novel analogs incorporating the pyrazole moiety have shown significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential for therapeutic application at non-cytotoxic concentrations. The antibacterial efficacy is attributed to the structural features of the pyrazole ring, suggesting that derivatives like the one could serve as valuable leads in the development of new antibacterial agents (Palkar et al., 2017).
Anticancer Agents
Pyrazolopyrimidine derivatives have demonstrated anticancer activity, with some compounds exhibiting significant inhibitory effects on cancer cell lines. The presence of the pyrazole and pyrimidine moieties contributes to their cytotoxic properties, indicating the potential of structurally related compounds in cancer therapy. These findings highlight the versatility of pyrazole derivatives in targeting various cancer types, presenting a promising avenue for the development of novel anticancer drugs (Rahmouni et al., 2016).
Antitubercular Agents
Research into pyrazole-based compounds has also uncovered potential antitubercular agents. Specific derivatives were found to be active against Mycobacterium tuberculosis, including strains resistant to conventional treatment. These compounds' activity at low concentrations, coupled with their lack of cytotoxicity, underscores the potential of pyrazole derivatives in treating tuberculosis. This suggests that the compound could be explored for its antitubercular properties, contributing to the fight against tuberculosis (Ahsan et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide' involves the condensation of 2,5-dimethoxybenzaldehyde with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide, followed by cyclization and amidation reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) and 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Extract the product with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in ethanol and add sodium hydroxide to the solution. Heat the mixture at reflux for 2-3 hours to cyclize the product. Cool the mixture to room temperature and filter the precipitated solid.", "Step 4: Dissolve the solid in chloroform and add 5% hydrochloric acid to the solution. Extract the product with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol and add 2,5-dimethoxybenzaldehyde (1.2 equiv) to the solution. Add a catalytic amount of acetic acid and heat the mixture at reflux for 2-3 hours to amidate the product. Cool the mixture to room temperature and filter the precipitated solid.", "Step 6: Wash the solid with diethyl ether and dry it under vacuum to obtain the final product 'N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide'." ] } | |
CAS RN |
1285624-26-1 |
Product Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Molecular Formula |
C24H24N6O3 |
Molecular Weight |
444.495 |
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14- |
InChI Key |
GMXCHNRGFRTAIO-QFEZKATASA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)
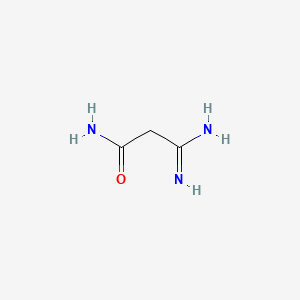
![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)
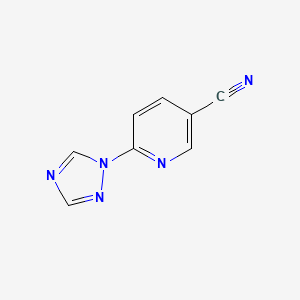
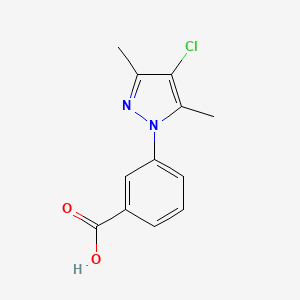

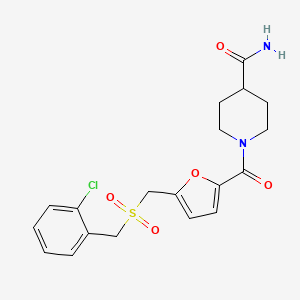
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)
![[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B2650720.png)
